molecular formula C17H22N2O2 B2489905 N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide CAS No. 1049562-38-0

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide

Cat. No. B2489905
CAS RN: 1049562-38-0
M. Wt: 286.375
InChI Key: OWBDQCLQHLZKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide is a compound that features a cyclopropane ring, which is a key structural motif found in numerous bioactive molecules. The compound's relevance stems from its structural complexity and potential for diverse chemical reactions and applications in various fields of chemistry and pharmacology, excluding its drug use and dosage specifics.

Synthesis Analysis

The synthesis of cyclopropane-containing compounds like N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide often involves methods such as the intramolecular coupling of two C-H bonds in a single step, utilizing aryl bromide or triflate precursors and a palladium shift mechanism. The presence of a pivalate base is crucial for steering the reaction toward cyclopropane formation instead of other potential products. This method allows for the generation of diverse arylcyclopropanes, including those with bicyclo[3.1.0] systems, and has been applied in the synthesis of significant compounds like lemborexant, an anti-insomnia drug (Clemenceau et al., 2020).

Molecular Structure Analysis

The molecular structure of N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide and similar compounds can be analyzed through techniques like X-ray crystallography. Such analysis reveals the cyclohexane ring's chair conformation and the stabilization of the molecule's conformation by intramolecular hydrogen bonding, forming pseudo-six-membered rings (Özer et al., 2009).

Chemical Reactions and Properties

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide undergoes various chemical reactions, including C-H functionalization of cyclopropanes facilitated by picolinamide, enabling efficient arylation. This process can be promoted by silver additives or catalytic pivalic acid, yielding cis-substituted cyclopropylpicolinamides with diverse aryl iodides as coupling partners (Roman & Charette, 2013).

Scientific Research Applications

Synthesis and Functionalization of Cyclopropane Derivatives

Cyclopropanation via C-H Activation

A significant method for synthesizing cyclopropanes involves the double C-H activation mechanism, using aryl bromide or triflate precursors. This method, crucial for generating arylcyclopropanes, highlights the use of pivalate as a base to favor cyclopropane formation over benzocyclobutene products. This technique has been applied in the synthesis of lemborexant, an anti-insomnia drug, demonstrating the cyclopropane motif's importance in bioactive molecules (Clemenceau et al., 2020).

Direct N-Cyclopropylation

The N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has been developed, showcasing a method to attach cyclopropyl groups directly onto nitrogen atoms of heterocycles or amides. This process, catalyzed by copper acetate, is significant for the pharmaceutical industry, given the cyclopropane ring's metabolic stability and unique electronic features (Gagnon et al., 2007).

Applications in Drug Synthesis and Chemical Synthesis

Functionalized Spiro Compounds

The synthesis of functionalized spiro[cyclopropane-1,3′-indolines] showcases the reaction of isatin with arylidene pivaloylacetonitriles, yielding compounds with high diastereoselectivity. These compounds have been evaluated for their anticancer and antimicrobial activities, indicating the therapeutic potential of cyclopropane-containing compounds (Qi et al., 2016).

C-H Functionalization of Cyclopropanes

The Pd-catalyzed, picolinamide-enabled efficient C-H arylation of cyclopropanes provides cis-substituted cyclopropylpicolinamides. This method reflects the versatility of cyclopropane rings in facilitating complex chemical transformations, crucial for developing pharmacologically active compounds (Roman & Charette, 2013).

Future Directions

Researchers should explore the biological potential of this compound further. Investigate its pharmacological activities, potential drug interactions, and therapeutic applications. Additionally, consider modifications to enhance its efficacy and safety . Future studies may reveal novel uses or applications for this compound.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-13-6-7-14-12(10-13)8-9-19(14)15(20)11-4-5-11/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBDQCLQHLZKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.